Perphenazine N1,N4-Dioxide Hydrochloride
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Overview
Description
Perphenazine N1,N4-Dioxide Hydrochloride is a derivative of perphenazine, a phenothiazine antipsychotic used primarily to treat schizophrenia and severe nausea and vomiting. This compound is characterized by the presence of two oxygen atoms attached to the nitrogen atoms in the piperazine ring, forming a dioxide structure. It is known for its high potency and efficacy in managing psychotic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine N1,N4-Dioxide Hydrochloride typically involves the oxidation of perphenazine. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atoms in the piperazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Perphenazine N1,N4-Dioxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the dioxide structure back to the original perphenazine.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxides of perphenazine.
Reduction: Perphenazine.
Substitution: Various substituted derivatives of perphenazine.
Scientific Research Applications
Perphenazine N1,N4-Dioxide Hydrochloride has several applications in scientific research:
Mechanism of Action
Perphenazine N1,N4-Dioxide Hydrochloride exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in managing psychotic symptoms by reducing the overactivity of dopamine in the brain. Additionally, it blocks dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center, providing anti-emetic effects. The compound also binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Perphenazine: The parent compound, used for similar therapeutic purposes.
Chlorpromazine: Another phenothiazine antipsychotic with a different side effect profile.
Thioridazine: A low-potency phenothiazine antipsychotic.
Levomepromazine: Known for its sedative properties.
Uniqueness
Perphenazine N1,N4-Dioxide Hydrochloride is unique due to its dioxide structure, which enhances its potency and efficacy compared to other phenothiazine derivatives. This structural modification allows for more effective binding to dopamine receptors, making it a valuable compound in the treatment of psychotic disorders .
Properties
Molecular Formula |
C21H27Cl2N3O3S |
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Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3O3S.ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)29-21)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |
InChI Key |
CUYZJGPYQWZEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl |
Origin of Product |
United States |
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